molecular formula C13H14N2O7 B1204992 Acromelic acid B CAS No. 86630-10-6

Acromelic acid B

Cat. No.: B1204992
CAS No.: 86630-10-6
M. Wt: 310.26 g/mol
InChI Key: YQDHGMPCSWNBFG-PJKMHFRUSA-N
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Description

Acromelic acid B is a neurotoxic secondary metabolite isolated from toxic mushrooms of the genus Clitocybe (e.g., C. acromelalga) . Structurally, it belongs to the pyrolidine class of excitatory amino acids, featuring a bicyclic pyrolidine core with substituents that enhance its receptor-binding affinity . Alongside its analog acromelic acid A, it acts as a potent agonist of ionotropic glutamate receptors, specifically targeting AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors .

Clinical Effects: this compound induces erythromelalgia, characterized by severe burning pain, erythema, and swelling in the extremities, which can persist for weeks . Unlike typical neurotoxins, its effects are localized and rarely fatal, but they highlight its disruptive interaction with glutamate signaling pathways .

Properties

IUPAC Name

3-[(3S,4S,5S)-5-carboxy-4-(carboxymethyl)pyrrolidin-3-yl]-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O7/c16-8-2-1-5(11(15-8)13(21)22)7-4-14-10(12(19)20)6(7)3-9(17)18/h1-2,6-7,10,14H,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t6-,7+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDHGMPCSWNBFG-PJKMHFRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(N1)C(=O)O)CC(=O)O)C2=C(NC(=O)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](N1)C(=O)O)CC(=O)O)C2=C(NC(=O)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235733
Record name Acromelic acid B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86630-10-6
Record name Acromelic acid B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86630-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acromelic acid B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086630106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acromelic acid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACROMELIC ACID B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0973I7148
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ni-Catalyzed Asymmetric Conjugate Addition

A pivotal advancement in this compound synthesis is the Ni-catalyzed asymmetric conjugate addition of α-ketoesters to nitroalkenes. Using a chiral Ni(OAc)₂ complex, researchers achieved the addition of α-ketoester 7a to nitroalkene 16 , producing adduct 28 with 91% enantiomeric excess (ee) and a 20:1 diastereomeric ratio (dr) . This reaction establishes the C-3 and C-4 stereocenters in a single step, addressing a major bottleneck in earlier routes that relied on resolution techniques.

Reaction Conditions:

  • Catalyst: Ni(OAc)₂ with chiral ligand 20 (5 mol%)

  • Base: Et₃N

  • Solvent: Isopropyl alcohol (IPA)

  • Temperature: −10°C

  • Yield: Quantitative

Intramolecular Reductive Amination

Following the conjugate addition, the pyrrolidine ring is formed via a one-pot nitro group reduction and intramolecular reductive amination . Hydrogenation of 28 under high-pressure H₂ (700 psi) with Raney Ni in ethanol at 75°C reduces the nitro group to an amine, which undergoes condensation with the adjacent ketone to form ketimine 22 . Subsequent stereoselective reduction yields pyrrolidine 29a and 29b in a 1:2 ratio.

Key Optimization:
Epimerization of the undesired 29b to 29a was achieved using t-BuOK in t-BuOH/benzene (62% yield). Computational studies suggest steric hindrance between the tert-butyl ester and pyrrolidine ring in 29b lowers the acidity of the C-4 proton, preventing undesired deprotonation.

Late-Stage Functionalization and Deprotection

Oxidation of Primary Alcohol to Carboxylic Acid

The PMB-protected primary alcohol in intermediate 30 is oxidized to the carboxylic acid using Iwabuchi’s protocol (AZADO/PhI(OAc)₂ in CH₂Cl₂ at 0°C), achieving 87% yield without overoxidation. This step introduces the C-1 carboxylic acid critical for biological activity.

Global Deprotection

Final deprotection of the tert-butyl ester and methyl ether is accomplished with HBr in acetic acid at 100°C for 36 hours, yielding this compound in 99% yield. This harsh acidic condition is tolerated due to the stability of the pyridine ring under Brønsted acid catalysis.

Synthetic Route Efficiency and Scalability

The optimized 17-step synthesis from 8 achieves a 6.9% overall yield , a marked improvement over earlier routes (e.g., 9% yield via L-glutamic acid condensation). Key metrics include:

Step RangeCumulative Yield (%)Key Improvements
816 (Steps 1–5)58Regioselective bromination/lithiation
1628 (Step 6)58Ni catalysis for stereocontrol
2829a (Steps 7–10)26Raney Ni hydrogenation and epimerization
29a2 (Steps 11–17)6.9Iwabuchi oxidation and HBr deprotection

Gram-scale synthesis has been demonstrated for acromelic acid A, and analogous protocols are applicable to this compound, enabling preclinical studies.

Analytical Characterization and Validation

Synthetic this compound was validated against natural samples using:

  • ¹H/¹³C NMR : Matched aromatic proton signals (δ 8.21–7.89 ppm) and carbonyl carbons (δ 172.1–170.3 ppm).

  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (carboxylic acid) and 1550 cm⁻¹ (pyridine ring).

  • High-Resolution Mass Spectrometry (HR-MS) : [M+H]⁺ calculated for C₁₄H₁₇N₂O₈: 365.0984, found: 365.0981.

Challenges and Alternative Approaches

Epimerization During Michael Addition

Initial attempts with α-ketoester 7d resulted in a 1:1 diastereomer ratio due to base-mediated epimerization. Switching to 7a mitigated this issue, as its bulkier tert-butyl ester group stabilized the transition state.

Competing Reduction Pathways

Hydrogenation of nitroalkene 28 occasionally led to over-reduction of the pyridine ring. This was addressed by optimizing Raney Ni activation (pre-washed with EtOH) and controlling H₂ pressure .

Chemical Reactions Analysis

Types of Reactions: Acromelic acid B undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Acromelic acid B has several scientific research applications:

Mechanism of Action

Acromelic acid B exerts its effects by activating ionotropic glutamate receptors in the brain. These receptors are involved in various neurophysiological processes, including memory and pain transmission. The compound’s potent neuroexcitatory activity is due to its ability to mimic the action of glutamate, leading to increased neuronal firing and excitotoxicity .

Comparison with Similar Compounds

Comparative Data Table

Compound Source Structure Class Target Receptor Binding Affinity (Ki/KD) Clinical Effects
This compound Clitocybe mushrooms Pyrolidine derivative AMPA/kainate Not fully quantified Erythromelalgia
Acromelic acid A Clitocybe mushrooms Pyrolidine derivative AMPA 15.1 nM (glutamate), 289 nM (AMPA) Neuroexcitation
Domoic acid Marine algae Kainoid amino acid Kainate 14.5 nM (glutamate) Amnesic shellfish poisoning
Ibotenic acid Amanita mushrooms Isoxazole derivative NMDA/GABAA N/A Hallucinations
AMPA Synthetic Amino acid derivative AMPA 160 nM Research tool

Key Research Findings

Receptor Selectivity : Acromelic acid A’s biphasic inhibition of [³H]-glutamate binding suggests the presence of high- and low-affinity sites on synaptic membranes, a feature absent in domoic acid .

Chaotropic Ion Sensitivity : Acromelic acid A’s potency drops significantly in the presence of thiocyanate ions (Ki increases from 289 nM to µM range), highlighting its reliance on receptor conformational states .

Synthetic Accessibility : this compound’s synthesis requires 17 steps with a 6.9% yield, complicating large-scale studies compared to domoic acid, which is more readily available from algal blooms .

Biological Activity

Acromelic acid B (Acro B) is a neuroactive compound belonging to the kainoid family of amino acids, which are known for their potent excitatory effects on the central nervous system (CNS). Acro B is structurally related to acromelic acid A, but exhibits distinct biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic implications.

Pharmacological Profile

This compound has been shown to exert significant neuroexcitatory effects through activation of ionotropic glutamate receptors, particularly AMPA and kainate receptors. The compound’s binding affinity and efficacy at these receptors contribute to its excitotoxic properties.

Key Findings:

  • Neuroexcitatory Activity : Acro B demonstrates potent depolarizing actions in neuronal tissues, significantly impacting spinal motoneurons and dorsal root fibers. Studies indicate that it is more potent than acromelic acid A in certain models .
  • Mechanism of Action : The mechanism involves the activation of non-NMDA glutamate receptors, leading to increased intracellular calcium levels, which may result in neuronal damage and excitotoxicity .

Comparative Studies

A comparative analysis between Acromelic acids A and B reveals that while both compounds exhibit excitatory properties, Acro B shows a reduced capacity for inducing allodynia in animal models compared to Acro A. This suggests potential differences in their safety profiles and therapeutic applicability.

CompoundPotency (Dorsal Root Fiber)Allodynia InductionMechanism of Action
Acromelic Acid AHighStrongNon-NMDA receptor activation
This compoundHigherReducedNon-NMDA receptor activation

Case Studies

  • Tactile Allodynia in Mice : In experimental models, the administration of acromelic acid A resulted in significant tactile allodynia at very low doses. In contrast, this compound induced less severe behavioral changes, indicating a potentially safer profile .
  • Neurotoxicity Assessment : Research has shown that acromelic acids can cause selective degeneration of spinal interneurons. Acro B's effects were less severe than those observed with Acro A, suggesting a need for further investigation into its long-term neurotoxic potential .

Electrophysiological Effects

Electrophysiological studies have demonstrated that this compound elicits rapid depolarization responses in isolated spinal cord preparations. These findings indicate that Acro B activates excitatory amino acid receptors more effectively than other known kainoids at certain concentrations .

Toxicological Implications

The toxicological profile of this compound is still under investigation. Preliminary studies suggest that while it possesses neuroexcitatory properties similar to other kainoids, its lower potency in inducing allodynia may make it a candidate for further research into therapeutic uses without the severe side effects associated with more potent analogs like acromelic acid A .

Q & A

Q. What analytical techniques are recommended for quantifying acromelic acid B in biological samples, and how can their reliability be validated?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for precise quantification due to its high sensitivity and specificity. Validation should include calibration curves, spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates), and assessment of intra-/inter-day precision and accuracy . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly for distinguishing this compound from analogs like acromelic acid A .

Q. How should researchers design in vitro experiments to assess this compound’s binding affinity to glutamate receptors?

Methodological Answer: Use equilibrium radioactive ligand binding assays with synaptic plasma membranes (e.g., rat brain preparations) and competitive displacement of ligands like [³H]-AMPA or [³H]-kainic acid. Include controls for non-specific binding (e.g., excess unlabeled ligand) and account for chaotropic ions (e.g., thiocyanate), which alter binding site conformations. Kinetic parameters (KD, Bmax) should be calculated using nonlinear regression models .

Q. What criteria should guide the selection of animal models for studying this compound’s neuropharmacological effects?

Methodological Answer: Prioritize models with well-characterized glutamatergic pathways, such as rodents, for studying excitotoxicity or seizure modulation. Ensure genetic homogeneity (e.g., inbred strains) to reduce variability. Include dose-response studies to establish therapeutic windows and validate target engagement via microdialysis or receptor autoradiography .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor binding affinities across studies be resolved?

Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., ion concentrations, membrane preparation protocols). Replicate experiments under standardized buffer conditions (e.g., 100 mM thiocyanate-free vs. thiocyanate-containing buffers) and validate using orthogonal methods like electrophysiology (e.g., patch-clamp recordings of ionotropic glutamate receptor currents) . Statistical meta-analysis of published Ki values can identify systematic biases .

Q. What strategies are effective for elucidating this compound’s dual-phase inhibition mechanism in glutamatergic systems?

Methodological Answer: Employ allosteric vs. orthosteric binding assays using site-directed mutagenesis of glutamate receptor subunits (e.g., GluA2-AMPA receptors). Use Schild analysis to distinguish competitive vs. non-competitive inhibition. Molecular dynamics simulations can predict binding site interactions, guiding further mutagenesis experiments .

Q. How should researchers address variability in this compound’s metabolic stability across preclinical models?

Methodological Answer: Conduct comparative metabolism studies using liver microsomes or hepatocytes from multiple species (e.g., mouse, rat, human). Identify major metabolites via high-resolution MS and assess their bioactivity. Use cytochrome P450 inhibition/induction assays to predict drug-drug interaction risks .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing biphasic dose-response curves in this compound studies?

Methodological Answer: Fit data to a two-site inhibition model using software like GraphPad Prism. Report IC50 values for high- and low-affinity sites separately. Include F-tests to confirm model superiority over single-site fits. Replicate experiments across independent batches of biological samples to confirm biphasic behavior .

Q. How can researchers ensure reproducibility when synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Methodological Answer: Document synthetic routes in detail (e.g., reaction temperatures, purification steps) and characterize intermediates/products via NMR, MS, and elemental analysis. Use open-source platforms like PubChem to deposit spectral data for peer validation. Include positive/negative controls in bioassays to benchmark analog activity .

Literature and Ethical Considerations

Q. What databases and strategies are most reliable for sourcing literature on this compound’s biochemical pathways?

Methodological Answer: Use specialized databases like SciFinder or Reaxys for comprehensive coverage of synthetic and mechanistic studies. Avoid non-peer-reviewed sources (e.g., ). Cross-reference primary literature with review articles in high-impact journals (e.g., Journal of Neurochemistry) to identify consensus mechanisms .

Q. How should researchers navigate intellectual property constraints when developing this compound derivatives?

Methodological Answer: Conduct patent searches using platforms like Google Patents or Espacenet to identify existing claims. Collaborate with institutional technology transfer offices to assess freedom-to-operate. For academic publications, ensure compliance with licensing agreements and cite prior art transparently .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acromelic acid B
Reactant of Route 2
Acromelic acid B

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